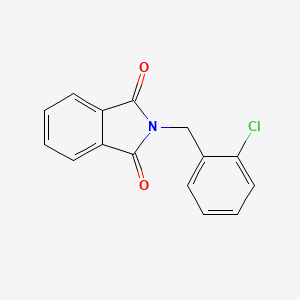

2-(2-Chlorobenzyl)isoindoline-1,3-dione

Description

Historical Context and Evolution of Isoindoline-1,3-diones in Chemical and Biological Research

The history of isoindoline-1,3-diones is rich and dates back to the 19th century. Initially explored for their utility in organic synthesis, particularly in the Gabriel synthesis of primary amines, their biological significance came to the forefront in the mid-20th century. The most notable and cautionary example is thalidomide (B1683933), a derivative of phthalimide (B116566), which was initially marketed as a sedative but was later found to have devastating teratogenic effects, alongside potent immunomodulatory and anticancer properties. This discovery, while tragic, spurred intensive research into the biological activities of the phthalimide scaffold, leading to the development of second and third-generation immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) and pomalidomide (B1683931) for the treatment of multiple myeloma. nih.govresearchgate.net

Over the decades, research has expanded to explore a wide range of N-substituted isoindoline-1,3-dione derivatives, revealing a broad spectrum of pharmacological activities. These include anticonvulsant, anti-inflammatory, antimicrobial, and anticancer effects, solidifying the importance of this scaffold in modern drug discovery. nih.govresearchgate.netsemanticscholar.org

The Role of the Phthalimide Scaffold as a Privileged Structure in Medicinal Chemistry and Organic Synthesis

The phthalimide scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the phthalimide core allows for the introduction of a wide array of substituents at the nitrogen atom, enabling the fine-tuning of its biological activity.

Its rigid, planar structure and the presence of two carbonyl groups provide key features for molecular recognition and interaction with biological macromolecules. Furthermore, the lipophilic nature of the phthalimide ring can enhance the bioavailability of drug candidates. In organic synthesis, the phthalimide group serves as an excellent protecting group for primary amines, valued for its stability and the mild conditions required for its removal. This dual role in both biological activity and synthetic utility underscores its privileged status.

Rationale for Focused Academic Investigation on 2-(2-Chlorobenzyl)isoindoline-1,3-dione and its Derivatives

The focused investigation into this compound is driven by the principle of structure-activity relationship (SAR) studies. The introduction of a benzyl (B1604629) group at the nitrogen of the phthalimide scaffold has been shown to impart a range of biological activities, including anticonvulsant and anticancer effects. nih.gov The further addition of a chlorine atom to the benzyl ring introduces specific electronic and steric properties that can significantly modulate these activities.

The rationale for placing the chlorine at the ortho (2-position) of the benzyl ring is to explore how this specific substitution pattern influences the molecule's conformation and its interaction with biological targets. The electron-withdrawing nature of the chlorine atom can alter the electron density of the benzyl ring and impact pi-stacking interactions, while its size can create specific steric constraints that may enhance binding affinity and selectivity for a particular receptor or enzyme. The study of this specific isomer allows for a deeper understanding of the SAR of N-substituted phthalimides, contributing to the rational design of more potent and selective therapeutic agents.

Overview of Current Research Landscape for Chlorobenzyl-Substituted Isoindoline-1,3-diones

While dedicated research solely on this compound is not extensively documented in publicly available literature, the broader research landscape for chlorobenzyl-substituted isoindoline-1,3-diones and related structures is active. Studies on various isomers (ortho, meta, and para-chlorobenzyl) and derivatives with additional substitutions are being conducted to explore their potential as anticonvulsants, antimicrobials, and anticancer agents. researchgate.netderpharmachemica.comresearchgate.net

For instance, research into related compounds has shown that the position of the chloro substituent on the benzyl ring can significantly impact biological activity. These studies often involve the synthesis of a series of analogs followed by systematic biological evaluation to identify the most promising candidates for further development. Molecular modeling and docking studies are also frequently employed to elucidate the potential mechanisms of action and to guide the design of new derivatives. The collective findings from these investigations provide a valuable framework for predicting the potential therapeutic applications of this compound.

Detailed Research Findings on Related Compounds

Given the limited direct data on this compound, the following tables summarize the reported biological activities of closely related N-benzyl and chloro-substituted isoindoline-1,3-dione derivatives to provide context for its potential therapeutic value.

Anticonvulsant Activity of N-Benzyl and Chloro-Substituted Phthalimide Analogs

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| N-benzylphthalimide | Maximal Electroshock (MES) | Protective | nih.gov |

| 1-(3-Chlorobenzyl)-... | Acetylcholinesterase Inhibition | IC50 = 7.4 µM | researchgate.netnih.gov |

| 3-(2-chlorophenyl)-... | MES Test | ED50 = 68.30 mg/kg | mdpi.com |

Antimicrobial Activity of Chloro-Substituted Isoindoline-1,3-dione Derivatives

| Compound | Organism | Activity | Reference |

|---|---|---|---|

| (E)-2-{4-[3-(4-chlorophenyl)acryloyl]phenyl}isoindoline-1,3-dione | Fungi | Promising antifungal activity | researchgate.net |

| 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Bacteria (G+ and G-) | Broad-spectrum antibacterial activity | researchgate.net |

Anticancer Activity of N-Benzyl and Chloro-Substituted Isoindoline-1,3-dione Analogs

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| N-benzylisoindole-1,3-dione derivatives | Adenocarcinoma (A549-Luc) | Inhibitory effects on cell viability | nih.gov |

| Halogenated isoindole-1,3-(2H) dione (B5365651) derivatives | HCT-116 | Antiproliferative effect | researchgate.net |

| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji and K562 cells | CC50 = 0.26 µg/mL (Raji), 3.81 µg/mL (K562) | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chlorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWLGDPEVUWYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Chlorobenzyl Isoindoline 1,3 Dione and Analogues

Classical Approaches to Isoindoline-1,3-dione Core Synthesis

The traditional methods for synthesizing the isoindoline-1,3-dione skeleton have been refined over many years and remain widely used due to their reliability and simplicity.

The most common and direct method for the synthesis of N-substituted isoindoline-1,3-diones is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. nih.govresearchgate.net In the case of 2-(2-Chlorobenzyl)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with 2-chlorobenzylamine.

The reaction typically proceeds in two steps. First, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate 2-carboxybenzamide, often referred to as a phthalamic acid. The second step is an intramolecular cyclization via dehydration, usually promoted by heating, to form the stable five-membered imide ring. mdpi.com

Various solvents can be employed for this reaction, with glacial acetic acid being a common choice as it acts as both a solvent and a catalyst. rsc.orgnih.gov Refluxing the reactants in acetic acid for several hours typically affords the desired product in good yield. nih.govmdpi.com Alternatively, the reaction can be carried out in other solvents like benzene (B151609) or by simply heating the neat mixture of reactants. researchgate.netmdpi.com For instance, a series of isoindoline-1,3-diones were synthesized by reacting phthalic anhydride with various amines in refluxing glacial acetic acid, achieving yields between 62-78%. rsc.org Another study reported the synthesis of derivatives in high yields by refluxing the reactants in benzene. mdpi.com

Table 1: Examples of Condensation Reactions for Isoindoline-1,3-dione Synthesis

| Amine Reactant | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Glycine | Glacial Acetic Acid, Reflux, 8h | 97 | nih.gov |

| Aniline (B41778) | Solvent-free, 160 °C, Microwave | 96 | rsc.org |

| N-arylbenzenecarboximidamides | Benzene, Reflux | >75 | mdpi.com |

| Various primary amines | Glacial Acetic Acid, Reflux, 3h | 62-78 | rsc.org |

Ring-closing reactions are fundamental to the formation of heterocyclic systems like isoindoline-1,3-dione. The condensation of phthalic anhydride with amines is a prime example of a cyclization reaction. Beyond this specific reaction, the principles of ring closure can be applied to various starting materials.

According to Baldwin's rules for ring closure, the formation of the five-membered isoindoline-1,3-dione ring via intramolecular nucleophilic attack is a favored process. libretexts.org The key cyclization step, the intramolecular acylation of the phthalamic acid intermediate, is classified as a 5-exo-trig cyclization, which is kinetically favorable. libretexts.org

Alternative strategies often involve starting with a benzene ring that is already substituted with precursors to the final functionalities. For example, methods for synthesizing the related isoindolinone core often involve the intramolecular cyclization of 2-substituted benzamides or the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. organic-chemistry.org These principles can be extended to the dione (B5365651) structure. The intramolecular Diels-Alder reaction has also been employed as a powerful strategy for assembling the isoindolinone moiety, which is structurally related to the isoindoline-1,3-dione core. beilstein-journals.org

Advanced Synthetic Routes for N-Substituted Isoindoline-1,3-diones

To improve efficiency, yield, and environmental friendliness, advanced synthetic methods have been developed. These routes often utilize modern catalytic systems or energy sources.

A modern and efficient one-step approach to N-substituted isoindoline-1,3-diones is through palladium-catalyzed carbonylative cyclization. nih.govacs.org This method typically involves the reaction of o-halobenzoates with primary amines and carbon monoxide (CO). nih.gov

This process provides a good one-step synthesis of 2-substituted isoindole-1,3-diones from readily available starting materials. acs.org The reaction conditions are generally mild, and the products can be isolated in good yields. nih.gov A key advantage of this methodology is its tolerance to a variety of functional groups on both the amine and the benzoate (B1203000) starting materials, including methoxy, alcohol, ketone, and nitro groups. nih.gov This method avoids the need to pre-form and isolate the phthalamic acid intermediate, streamlining the synthetic process.

Table 2: Palladium-Catalyzed Synthesis of N-Substituted Isoindole-1,3-diones

| o-Halobenzoate | Amine | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)₂, PPh₃ | 85 | nih.govacs.org |

| Methyl 2-iodobenzoate | Isobutylamine | Pd(OAc)₂, PPh₃ | 75 | nih.govacs.org |

| Methyl 2-bromobenzoate | Benzylamine | Pd(OAc)₂, dppf | 78 | nih.govacs.org |

The use of microwave irradiation as an energy source has become a popular technique to accelerate organic reactions. bas.bg The synthesis of isoindoline-1,3-diones is no exception, with microwave-assisted protocols offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and cleaner reactions. uobasrah.edu.iqresearchgate.net

In a typical procedure, phthalic anhydride and a primary amine are mixed, sometimes in a solvent or under solvent-free conditions, and subjected to microwave irradiation. For example, the reaction of phthalic anhydride and aniline under solvent-free microwave conditions at 160 °C yielded the product in 30 minutes with a 96% yield. rsc.org Another green microwave-assisted method for synthesizing related isoindolinone derivatives was developed using water as a solvent in a one-pot, three-component reaction, highlighting the efficiency and environmental benefits of this technology. uobasrah.edu.iqresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reactants | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Phthalic anhydride + Aniline | Conventional Heating | Several hours | Lower | rsc.org |

| Phthalic anhydride + Aniline | Microwave (solvent-free) | 30 min | 96 | rsc.org |

| 2-carboxybenzaldehyde + Amine + β-ketocarboxylic acid | Conventional Heating | 12 h | Lower | uobasrah.edu.iqresearchgate.net |

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches for the synthesis of isoindoline-1,3-diones have been developed.

One effective green strategy is the use of solvent-free reactions. Andrade-Jorge et al. developed a mild and effective synthesis by simply heating a mixture of phthalic anhydride and phenylethylamine without any solvent. researchgate.net This method is quick and avoids the environmental impact and cost associated with solvent use and disposal.

The use of water as a green solvent is another important approach. An efficient microwave-assisted method for synthesizing isoindolinone derivatives was successfully carried out in water, which is an environmentally benign solvent. uobasrah.edu.iq Furthermore, research has focused on developing recyclable catalysts. For instance, a SiO₂-tpy-Nb catalyst was used for the synthesis of isoindoline-1,3-diones from phthalic acids or anhydrides and amines in an IPA:H₂O solvent system, with the catalyst being potentially reusable. researchgate.net These methods represent a move towards more sustainable and environmentally responsible chemical manufacturing. rsc.org

Specific Synthetic Pathways for this compound and Related Chlorobenzyl Derivatives

The synthesis is typically a two-step process in principle, starting with the formation of a phthalimide (B116566) salt, which then acts as a nucleophile. However, it is often carried out in a one-pot procedure where the phthalimide salt is generated in situ. google.comiu.edu

Strategies for Introducing the 2-Chlorobenzyl Moiety

The introduction of the 2-chlorobenzyl group onto the nitrogen atom of the isoindoline-1,3-dione core is achieved through a nucleophilic substitution reaction. The key reactant is the phthalimide anion, which displaces a halide from 2-chlorobenzyl chloride or a related halide. google.com

A common approach involves the reaction of phthalimide with an alkali metal base, such as potassium carbonate or potassium hydroxide (B78521), to form the more nucleophilic potassium phthalimide in situ. google.comiu.edu This is then reacted with 2-chlorobenzyl chloride. google.com The reaction can be performed with or without a solvent. google.com When a solvent is employed, dimethylformamide (DMF) is a popular choice due to its ability to promote SN2 reactions. thermofisher.comthermofisher.com Other solvents like acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and ionic liquids have also been utilized for the N-alkylation of phthalimides. thermofisher.comthermofisher.comorganic-chemistry.org

The general reaction is as follows:

Mechanochemical methods, which involve ball milling, have also been explored for the N-alkylation of imides. These solvent-free conditions can be effective and offer a more environmentally friendly alternative to traditional solution-based methods. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base and Solvent Systems: The combination of a suitable base and solvent is crucial. While potassium carbonate is commonly used, stronger bases like potassium hydroxide can also be employed to generate the phthalimide anion. google.comiu.eduorganic-chemistry.org The choice of solvent significantly impacts the reaction rate and yield. DMF is often considered one of the best solvents for this type of alkylation. thermofisher.comiu.eduthermofisher.com Ionic liquids have emerged as a green alternative, offering high yields and the potential for solvent recycling. organic-chemistry.org Solvent-free conditions, either by heating the reactants together or through mechanochemical methods, are also viable options. google.comnih.govresearchgate.net

Temperature and Reaction Time: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent. google.comorganic-chemistry.org For instance, reactions in DMF with potassium phthalimide and an organic halide can be warmed for a short period to achieve high yields. iu.edu Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. rsc.org

Catalysts: In cases where the alkyl halide is less reactive, the addition of a catalytic amount of potassium iodide can be advantageous. iu.edu Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have also been used to facilitate the N-alkylation of imides, particularly under solvent-free conditions. researchgate.net

The following table summarizes various conditions used for the N-alkylation of phthalimide, which can be adapted for the synthesis of this compound.

| Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl (B1604629) chloride | K₂CO₃ | DMF | - | - | 73.8 | iu.edu |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 °C (MW) | 10 min | - | rsc.org |

| Alkyl halides | KOH | Ionic Liquid | 20-80 °C | - | High | organic-chemistry.org |

| Benzyl chloride | K₂CO₃ | None | 190 °C | 3 hours | - | orgsyn.org |

| Alkyl halides | K₂CO₃ | None (Ball Mill) | - | - | High | nih.gov |

| Benzyl chloride | - | Ionic Liquid | 85 °C | 1 hour | 96 | researchgate.net |

This table is for illustrative purposes and shows conditions for similar N-alkylation reactions.

Purification Techniques for this compound Derivatives

After the reaction is complete, purification of the crude product is necessary to obtain this compound of high purity. Common purification methods include recrystallization and column chromatography. nrochemistry.comnih.govmdpi.com

Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for effective purification. For N-substituted phthalimides, alcohols such as ethanol (B145695) or isopropanol (B130326) are often used. mdpi.com In some cases, a mixture of solvents like dichloromethane/ethanol can yield suitable crystals. nrochemistry.com The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which leads to the formation of pure crystals. mdpi.com Pouring the reaction mixture into water can also precipitate the crude product, which can then be filtered and further purified. iu.edumdpi.com

Column Chromatography: For more challenging separations or to achieve very high purity, flash column chromatography is employed. nrochemistry.commdpi.comnih.gov This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. mdpi.comnih.gov The mobile phase, or eluent, is a solvent or a mixture of solvents. For N-substituted phthalimides, common eluents include mixtures of ethyl acetate (B1210297) and n-hexane or dichloromethane. mdpi.comresearchgate.net The fractions are collected and the solvent is evaporated to yield the purified product.

The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). nih.gov

Advanced Characterization and Structural Elucidation of 2 2 Chlorobenzyl Isoindoline 1,3 Dione

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum, the benzylic protons (the -CH₂- group) would be expected to appear as a distinct singlet. Based on data from similar structures, this peak would likely be found in the range of δ 4.4–4.9 ppm. The protons on the phthalimide (B116566) ring system typically appear as a multiplet around δ 7.7–8.0 ppm. The four protons of the 2-chlorobenzyl group would present as a more complex multiplet in the aromatic region (δ 7.1–7.4 ppm).

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbons of the imide group, typically in the range of δ 167–169 ppm. The phthalimide aromatic carbons and the 2-chlorobenzyl aromatic carbons would appear in the δ 120–140 ppm region. The benzylic carbon (-CH₂) signal would be expected around δ 40–45 ppm.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.85 | m | 4H | Phthalimide-H |

| ~7.30 | m | 4H | Chlorobenzyl-H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-(2-Chlorobenzyl)isoindoline-1,3-dione, the most prominent peaks would be associated with the carbonyl groups of the phthalimide ring.

Key Absorptions: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the imide C=O groups are expected. These typically appear near 1770 cm⁻¹ and 1710 cm⁻¹, respectively. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C stretching within the aromatic rings would generate signals in the 1450–1600 cm⁻¹ region. The C-Cl stretch is expected in the 700-800 cm⁻¹ range. researchgate.net

Expected IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~1770 | Strong | Asymmetric Imide C=O Stretch |

| ~1715 | Strong | Symmetric Imide C=O Stretch |

| ~1470 | Medium-Strong | Aromatic C=C Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₅H₁₀ClNO₂.

Expected Fragmentation: The molecular ion peak [M]⁺ would be expected at m/z 271, with a characteristic [M+2]⁺ peak at m/z 273 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. A common fragmentation pattern for N-benzyl phthalimides is the cleavage of the benzyl (B1604629) group, which would lead to a prominent fragment ion corresponding to the 2-chlorobenzyl cation at m/z 125.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of structure by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been published, analysis of related structures, such as (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione mdpi.com and 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione lookchem.com, allows for an educated prediction of its solid-state characteristics.

It is expected that the molecule would crystallize in a common space group such as monoclinic P2₁/c or orthorhombic Pbca. The phthalimide group would be nearly planar. The dihedral angle between the plane of the phthalimide ring and the plane of the chlorophenyl ring would be a key structural feature. In the crystal lattice, molecules would likely be packed together via π–π stacking interactions between the aromatic rings.

Hypothetical Crystallographic Data Table

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | 7-15 |

| b (Å) | 10-20 |

| c (Å) | 7-15 |

| β (°) | 90-110 (for monoclinic) |

Chromatographic Purity Assessment (TLC, LCMS)

Chromatographic techniques are used to separate components of a mixture and assess the purity of the final product.

Thin-Layer Chromatography (TLC): TLC would be used to monitor the progress of the synthesis. A suitable mobile phase, likely a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to achieve good separation between the starting materials and the final product. The product would appear as a single spot under UV light, and its retention factor (Rf) would be recorded. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would confirm the purity of the isolated compound and verify its molecular weight by showing a single major peak in the chromatogram corresponding to the mass of the target molecule (m/z 271/273).

Computational and Theoretical Investigations of 2 2 Chlorobenzyl Isoindoline 1,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, independent of its environment. These methods are crucial for understanding electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. Studies on various isoindoline-1,3-dione derivatives commonly employ DFT methods, such as the B3LYP functional with basis sets like 6–31G(d,p) or 6–311++G(d,p), to optimize molecular geometry and calculate electronic parameters. researchgate.net

For a molecule like 2-(2-Chlorobenzyl)isoindoline-1,3-dione, DFT calculations would reveal key insights into its reactivity and stability. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity and a greater capacity for electron transfer. researchgate.netacs.org

Molecular Electrostatic Potential (MESP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. acs.org In isoindoline-1,3-dione derivatives, the carbonyl oxygens typically show a strong negative potential, indicating their role as hydrogen-bond acceptors in biological interactions. acs.orgresearchgate.net Conversely, the aromatic protons and other regions exhibit positive potential. The blue region often observed around the N-substituent suggests a lower electron density, which can be involved in hydrophobic interactions. researchgate.net

Table 1: Illustrative Electronic Properties Calculated by DFT for an Isoindoline-1,3-dione Analog Note: The following data are representative values based on studies of similar compounds and are intended for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | -1.5 to -2.5 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 eV | A smaller gap suggests higher chemical reactivity and lower stability. researchgate.net |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and interactions. |

DFT calculations are also employed to predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. nih.gov These theoretical predictions are highly valuable for structural elucidation, as they can be compared with experimental data to confirm the synthesis of the target compound. acs.org

Theoretical IR spectra are generated by calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions. For this compound, characteristic peaks for the symmetric and asymmetric stretching of the imide carbonyl (C=O) groups would be predicted, typically in the range of 1700-1780 cm⁻¹. mdpi.comnih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for Isoindoline-1,3-dione Derivatives Note: This table illustrates the typical correlation between theoretical predictions and experimental findings for this class of compounds.

| Spectral Data | Predicted Range (DFT) | Typical Experimental Range | Key Functional Groups |

| IR: C=O Stretch (asymmetric) | 1770 - 1790 cm⁻¹ | 1770 - 1780 cm⁻¹ | Imide Carbonyl nih.gov |

| IR: C=O Stretch (symmetric) | 1700 - 1720 cm⁻¹ | 1690 - 1720 cm⁻¹ | Imide Carbonyl nih.gov |

| ¹H NMR: Aromatic Protons | 7.0 - 8.5 δ ppm | 7.0 - 8.5 δ ppm | Phthalimide (B116566) & Benzyl (B1604629) Rings nih.gov |

| ¹H NMR: Methylene (B1212753) Protons (-CH₂-) | 4.5 - 5.5 δ ppm | 4.5 - 5.5 δ ppm | Benzyl Methylene Bridge |

| ¹³C NMR: Carbonyl Carbons | 165 - 170 δ ppm | 165 - 170 δ ppm | Imide Carbonyl acs.org |

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

The isoindoline-1,3-dione scaffold has been docked against numerous biological targets, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases (COX), and various kinases like RSK2. mdpi.comrsc.orgmdpi.com For this compound, docking studies would predict its binding affinity, usually expressed as a negative score in kcal/mol, which suggests a spontaneous and stable interaction. mdpi.com

Studies on N-benzyl substituted isoindoline-1,3-diones have shown inhibitory activity against enzymes like AChE, a key target in Alzheimer's disease therapy. mdpi.comnih.gov The binding interactions typically involve:

Hydrogen Bonds: The carbonyl oxygens of the isoindoline-1,3-dione core are potent hydrogen bond acceptors, often interacting with amino acid residues like Tyrosine or Arginine in the active site. mdpi.comresearchgate.net

π-π Stacking: The planar phthalimide ring and the benzyl group can engage in π-π stacking interactions with aromatic residues of the protein, such as Tryptophan, Tyrosine, or Phenylalanine. nih.gov

Hydrophobic Interactions: The aromatic rings and the methylene bridge contribute to hydrophobic interactions within the binding pocket, further stabilizing the complex. researchgate.net

The 2-chloro substitution on the benzyl ring can influence binding by altering the electronic properties and creating specific halogen bond interactions, potentially enhancing binding affinity and selectivity.

Docking simulations provide a detailed view of the ligand's conformation within the protein's active site. For enzymes like AChE, the active site is a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance. nih.gov N-substituted isoindoline-1,3-dione derivatives have been shown to act as dual-binding inhibitors, where the isoindoline-1,3-dione moiety interacts with the PAS, and the N-benzyl substituent extends down the gorge to interact with the CAS. nih.govnih.gov

Analysis of the docked pose of this compound would identify the key amino acid residues that form the binding pocket. For example, in AChE, residues like Tyr72, Tyr124, and Trp286 in the PAS and Trp86, Tyr337, and Phe338 in the CAS are common interaction partners for this class of inhibitors. researchgate.net

Table 3: Illustrative Docking Results and Key Interactions for an N-Benzyl Isoindoline-1,3-dione Analog with Acetylcholinesterase (AChE) Note: This data is hypothetical, based on published findings for similar compounds, to illustrate a typical docking analysis.

| Target Protein | PDB Code | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Human AChE | 4EY7 | -9.5 to -11.5 | Tyr337, Phe338 | π-π Stacking (Benzyl ring) |

| Trp286 | π-π Stacking (Phthalimide ring) | |||

| Tyr124 | Hydrogen Bond (Carbonyl Oxygen) | |||

| Arg296 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted ligand-receptor complex and to analyze its conformational dynamics in a simulated physiological environment. nih.gov

A typical MD simulation runs for a period of nanoseconds (e.g., 100 ns), tracking the movements of every atom in the system. researchgate.net The stability of the complex is evaluated by analyzing several parameters from the simulation trajectory:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated relative to their initial positions. A stable complex is indicated by the RMSD value reaching a plateau with minimal fluctuations, typically below 3 Å, throughout the simulation. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. This helps identify which parts of the protein are flexible and which are stabilized by the ligand's binding. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein during the simulation is a strong indicator of a stable interaction. researchgate.net

For this compound, an MD simulation would validate whether the binding pose predicted by docking is maintained over time. A stable RMSD trajectory would provide strong evidence that the compound forms a lasting and stable complex with its target, reinforcing its potential as an effective inhibitor. researchgate.net

In Silico Prediction of Biological Activities and Reactivity Profiles

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of biological activities and reactivity profiles of novel compounds before their synthesis. For derivatives of isoindoline-1,3-dione, including this compound, these in silico methods provide crucial insights into their potential as therapeutic agents. Techniques such as molecular docking, Prediction of Activity Spectra for Substances (PASS), and quantum-chemical calculations are employed to forecast how these molecules might behave in a biological system.

Prediction of Biological Activities

Molecular docking is a primary computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as an enzyme or receptor. Numerous studies on isoindoline-1,3-dione derivatives have utilized this technique to explore their potential as enzyme inhibitors. mdpi.commdpi.comnih.govnih.gov

For instance, docking studies have investigated the interactions of isoindoline-1,3-dione compounds with cyclooxygenase (COX) enzymes. In simulations with COX-2, the isoindoline-1,3-dione moiety has been shown to form hydrophobic interactions with key amino acid residues like Leu352 and Val523, while carbonyl groups can form hydrogen bonds with residues such as Arg120 and Tyr355. mdpi.com These interactions are critical for stabilizing the ligand-enzyme complex and are indicative of potential inhibitory activity.

Similarly, the potential of isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease, has been extensively modeled. mdpi.comnih.gov Docking simulations indicate that the phthalimide group can interact with the peripheral anionic site (PAS) of cholinesterases, while other parts of the molecule can bind within the catalytic active site (CAS). nih.govnih.gov For example, the carbonyl oxygens of the isoindoline-1,3-dione ring have been observed to act as hydrogen-bond acceptors, forming crucial interactions with residues like Tyr158. researchgate.net

| Enzyme Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355 | Hydrogen Bond | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Leu352, Val523 | Hydrophobic (π-σ, π-alkyl) | mdpi.com |

| Acetylcholinesterase (AChE) | Tyr158 | Hydrogen Bond | researchgate.net |

| Acetylcholinesterase (AChE) | Phe149 | Hydrophobic (π-π) | researchgate.net |

Another powerful in silico tool is the PASS software, which predicts a broad spectrum of biological activities based on the structural formula of a compound. mdpi.com The output is given as a probability of a compound being active (Pa) or inactive (Pi). For the isoindoline-1,3-dione scaffold, PASS has been used to predict various activities. For example, certain derivatives were predicted to possess analgesic activity with a probability (Pa) ranging from 40% to 80%. mdpi.com Such predictions help prioritize compounds for further in vivo testing. mdpi.com

| Predicted Biological Activity | Probability of Activity (Pa) | Reference |

|---|---|---|

| Analgesic | 0.40 - 0.80 | mdpi.com |

| Anti-inflammatory | Predicted | researchgate.net |

| Anticonvulsant | Predicted | researchgate.net |

Prediction of Reactivity Profiles

Quantum-chemical calculations, based on principles of density functional theory (DFT), are used to determine the electronic properties and reactivity of molecules. A key parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and a greater capacity for electron transfer. researchgate.net

Studies on isoindoline-1,3-dione derivatives have shown that compounds with smaller energy gaps tend to be more reactive. researchgate.net This higher reactivity may facilitate stronger binding to target proteins. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For isoindoline-1,3-diones, MEP analysis typically highlights the nucleophilic nature of the carbonyl oxygens, which corresponds with their observed role as hydrogen-bond acceptors in docking studies. researchgate.net

| Compound Type | HOMO-LUMO Gap (ΔE) | Predicted Reactivity | Reference |

|---|---|---|---|

| Isoindoline-1,3-dione Derivative A | Low (e.g., 0.040554 eV) | High | researchgate.net |

| Isoindoline-1,3-dione Derivative B | High | Low (more stable) | researchgate.net |

Structure Activity Relationship Sar Studies of 2 2 Chlorobenzyl Isoindoline 1,3 Dione Derivatives

Influence of Variations in the Isoindoline-1,3-dione Core on Pharmacological Profile

The isoindoline-1,3-dione scaffold, also known as the phthalimide (B116566) ring, is a critical pharmacophore in this class of compounds. nih.gov It is recognized for its ability to interact with the peripheral anionic site (PAS) of acetylcholinesterase due to its aromatic character. nih.govnih.gov Modifications to this core structure can significantly alter the compound's biological activity.

One of the most effective variations is halogenation. The introduction of halogen atoms, such as chlorine or bromine, onto the isoindoline-1,3-dione ring has been shown to increase antimicrobial, antileishmanial, and anticancer activities. researchgate.netresearchgate.net SAR analysis indicates that tetra-brominated derivatives are often more effective than their tetra-chlorinated counterparts. researchgate.netresearchgate.net This enhancement is potentially linked to the increased lipophilicity of the halogenated compounds, which may improve their ability to cross cell membranes and interact with intracellular targets. researchgate.netresearchgate.net

| Core Modification | Observed Effect | Target Activity | Reference |

|---|---|---|---|

| Tetrabromination | Increased Potency | Antimicrobial, Anticancer | researchgate.netresearchgate.net |

| Tetrachlorination | Increased Potency (less than bromo) | Antimicrobial, Anticancer | researchgate.netresearchgate.net |

| Replacement with Isoindolinone | Increased Stability/Bioavailability | General Pharmacokinetics | mdpi.com |

Role of Linker Chains and Hybridization Strategies in Modulating Activity

Hybridization is a powerful strategy used to design multi-target compounds by combining different pharmacophores into a single molecule via a linker chain. For isoindoline-1,3-dione derivatives, this often involves linking the phthalimide moiety to another functional group that can interact with a different site on the target enzyme. nih.gov For example, in the context of AChE inhibitors, the isoindoline-1,3-dione core (targeting the PAS) is often connected to an N-benzyl pyridinium (B92312) moiety, which binds to the catalytic active site (CAS). nih.gov

The linker itself is not merely a spacer but an active contributor to the molecule's binding affinity and selectivity. The length and chemical nature of the linker are critical design elements.

Linker Length: Studies on 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives revealed that the length of the alkyl chain directly influences inhibitory activity against cholinesterases. mdpi.com Derivatives with six and seven methylene (B1212753) groups in the linker were the most promising inhibitors of AChE, while a longer chain of eight methylene groups was optimal for butyrylcholinesterase (BuChE) inhibition. mdpi.com This demonstrates that linker length can be tuned to achieve target selectivity. Similarly, in a series of cyclooxygenase (COX) inhibitors, longer linkers between the isoindoline-1,3-dione and an arylpiperazine residue led to greater inhibition of COX-2. mdpi.com

| Linker Type | Linker Length (n) | Target | SAR Finding | Reference |

|---|---|---|---|---|

| Alkyl Chain -(CH2)n- | n = 6, 7 | AChE | Optimal length for inhibition | mdpi.com |

| Alkyl Chain -(CH2)n- | n = 8 | BuChE | Optimal length for inhibition | mdpi.com |

| Acetohydrazide | - | ChE | Forms key H-bonds, enhancing activity | nih.gov |

| -(CH2)n-(C=O)- | Longer chains | COX-2 | Greater inhibition with increased length | mdpi.com |

Correlation between Molecular Features and Target Selectivity

The selectivity of 2-(2-Chlorobenzyl)isoindoline-1,3-dione derivatives for their biological targets is a direct consequence of their specific molecular features and three-dimensional structure. Molecular docking and SAR studies have elucidated how different parts of the molecule contribute to selective binding.

The hybridization strategy is a primary driver of selectivity for enzymes like AChE, which have multiple binding sites. By incorporating moieties that can simultaneously interact with both the catalytic (CAS) and peripheral (PAS) sites, a high degree of affinity and selectivity can be achieved. nih.govnih.gov The isoindoline-1,3-dione core consistently shows interaction with the PAS. nih.gov

Specific functional groups and their interactions are also key. For instance, in BChE inhibitors, the carbonyl group of the isoindoline-1,3-dione was found to form a hydrogen bond with the amino acid residue Glu197 in the CAS pocket, while the NH group of a hydrazide linker formed another hydrogen bond with Ser267. nih.gov These specific, targeted interactions, which differ from those in the AChE active site, are the basis for selective inhibition.

Furthermore, the introduction of a piperazine (B1678402) ring into the linker chain was shown to increase lipophilicity and affinity for amino acids within the active site of COX enzymes, steering the molecule's selectivity toward that target. mdpi.com The correlation is clear: target selectivity arises from a molecule's ability to form a complementary set of interactions—including hydrogen bonds, π-π stacking, and hydrophobic interactions—with the unique architecture of the target's binding pocket. mdpi.comresearchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sciepub.com For derivatives of isoindoline-1,3-dione, QSAR models serve as a predictive tool to design novel chemical entities with improved properties and to understand the key physicochemical features that govern their potency. researchgate.net

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. sciepub.com

Descriptor Calculation: Various molecular descriptors representing the physicochemical properties of the compounds (e.g., electronic, steric, hydrophobic) are calculated.

Model Generation: Statistical methods are used to create an equation that links the descriptors to the biological activity. sciepub.com

Validation: The model's statistical significance and predictive ability are rigorously tested using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). researchgate.netsciepub.com A statistically significant model has high R² and Q² values, indicating a strong correlation and robust predictive capability. researchgate.netnih.gov

For related heterocyclic compounds, 3D-QSAR models have successfully identified the importance of specific molecular interaction fields (MIFs). researchgate.net These models can reveal, for example, that electron-poor regions around a certain substitution are involved in hydrophobic interactions within the binding site, while electron-rich areas like carbonyl oxygens act as hydrogen-bond acceptors. researchgate.net By applying such models, researchers can rationally design new this compound derivatives with a higher probability of potent and selective biological activity. mdpi.com

Derivatization Strategies and Analogue Design Based on 2 2 Chlorobenzyl Isoindoline 1,3 Dione

Rational Design of Novel Isoindoline-1,3-dione Derivatives

Rational drug design for derivatives of 2-(2-Chlorobenzyl)isoindoline-1,3-dione involves a systematic, structure-based approach to introduce modifications that are predicted to enhance desired biological activities. This process relies heavily on understanding the structure-activity relationships (SAR) and utilizing computational tools like molecular docking.

Molecular modeling studies are instrumental in predicting how analogues will interact with biological targets. mdpi.com For instance, docking studies on isoindoline-1,3-dione derivatives with enzymes like cyclooxygenase (COX) have revealed that the isoindoline-1,3-dione moiety can engage in crucial interactions, such as π-π stacking with aromatic amino acid residues (e.g., Trp387) within the active site. mdpi.com The N-benzyl portion of the molecule also plays a critical role, often fitting into hydrophobic pockets. nih.gov Starting with the 2-(2-chlorobenzyl) scaffold, modifications can be rationally designed. For example, altering the position of the chloro substituent on the benzyl (B1604629) ring or replacing it with other halogens (e.g., fluorine) or functional groups could modulate binding affinity and selectivity. Research on related isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids has demonstrated that substitutions on the benzyl moiety, such as a para-fluoro group, can lead to a significant increase in inhibitory potency against acetylcholinesterase (AChE). nih.gov

SAR studies provide empirical data guiding these designs. It has been shown that introducing lipophilic groups can enhance the antimicrobial and antiproliferative activity of isoindoline-1,3-dione compounds. researchgate.net Halogenation of the phthalimide (B116566) ring itself, for example, has been found to increase anticancer and antileishmanial activities, with tetra-brominated derivatives showing greater efficacy than tetra-chlorinated ones. researchgate.net Another study found that incorporating silyl (B83357) ether groups into the isoindoline-1,3(2H)-dione structure can confer anticancer activity. nih.gov These findings suggest that derivatization of the this compound core through either halogenation of the phthalimide ring or modification of the benzyl group is a viable strategy for generating novel, potent compounds.

Table 1: Rational Design Strategies and Resulting Activity

| Modification Strategy | Target Moiety | Example Modification | Observed Effect | Reference |

|---|---|---|---|---|

| Substituent Modification | N-benzyl ring | Introduction of a para-fluoro group on N-benzyl pyridinium | Increased AChE inhibitory activity | nih.gov |

| Ring Halogenation | Isoindoline-1,3-dione | Tetrabromination | Enhanced anticancer and antileishmanial activity | researchgate.net |

| Functional Group Addition | Isoindoline-1,3-dione | Addition of silyl ether groups (-OTBDMS) | Conferred anticancer activity | nih.gov |

| Linker Modification | Linker between imide and pharmacophore | Lengthening alkyl chain (3 to 8 carbons) | Modulated AChE/BuChE inhibitory activity | mdpi.comnih.gov |

Synthesis of Hybrid Molecules Incorporating Other Pharmacophores

A powerful strategy in modern drug discovery is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single chemical entity with potentially synergistic or multi-target activity. The this compound scaffold is an excellent platform for such molecular hybridization.

The synthesis of these hybrids often involves condensation reactions. For example, phthalic anhydride (B1165640) can be reacted with various amino-containing pharmacophores to generate N-substituted isoindoline-1,3-diones. mdpi.commdpi.com A common approach involves the reaction of phthalic anhydride with an appropriate amino acid, like glycine, to form an intermediate such as 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which can then be coupled with another amine-containing moiety. nih.gov

Several classes of hybrid molecules based on the isoindoline-1,3-dione core have been developed:

Arylpiperazine Hybrids : Derivatives linking the isoindoline-1,3-dione moiety to an arylpiperazine group, often via an alkyl or acetyl linker, have been synthesized and evaluated for activities such as COX inhibition. nih.govmdpi.com The synthesis can be achieved by reacting a haloacetyl derivative of arylpiperazine with the potassium salt of phthalimide. nih.gov

N-benzyl Pyridinium Hybrids : These have been designed as potent acetylcholinesterase (AChE) inhibitors. nih.gov Their synthesis involves coupling 2-(1,3-dioxoisoindolin-2-yl)acetic acid with an aminomethyl pyridine, followed by quaternization with a substituted benzyl halide. nih.gov

Pyrazole Hybrids : By hybridizing isoindoline-1,3-dione with a 2-benzoylethen-1-ol fragment, researchers have created potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov One such promising compound is 2-benzyl-5-(5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carbonyl)isoindoline-1,3-dione. nih.gov

Thiazolidinedione Hybrids : The isoindoline-1,3-dione scaffold has been conjugated with thiazolidinedione motifs to create compounds with potential antileishmanial activity. researchgate.netmdpi.com

These examples underscore the synthetic versatility of the isoindoline-1,3-dione core, allowing it to be combined with a wide range of other pharmacologically active structures to generate novel hybrid molecules.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound, such as this compound, is identified, lead optimization is employed to fine-tune its structure to maximize potency and selectivity while minimizing off-target effects. This iterative process involves making small, strategic modifications to the molecule.

Key strategies for optimizing isoindoline-1,3-dione-based leads include:

Altering Linker Length and Composition : The linker connecting the isoindoline-1,3-dione core to another pharmacophore is a critical determinant of activity. Studies on derivatives with an N-benzylpiperidine moiety found that the length of the alkyl linker significantly impacted AChE and butyrylcholinesterase (BuChE) inhibition. mdpi.com Similarly, for 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives, lengthening the alkyl chain from three to eight carbons modulated inhibitory potency, with six and seven methylene (B1212753) groups being optimal for AChE inhibition. nih.gov

Varying Substituents on Aromatic Rings : Modifying the substitution pattern on either the phthalimide or the N-benzyl ring can drastically alter biological activity. In a series of isoindolin-1,3-dione-based acetohydrazides, substituting a nitro group onto the terminal phenoxy ring enhanced potency against both AChE and BChE compared to an unsubstituted analogue. nih.gov The position of the substituent is also crucial; for example, a meta-nitro group on a styryl moiety attached to a thiazolidinedione ring was found to be particularly effective for antileishmanial activity. mdpi.com

Bioisosteric Replacement : Replacing certain functional groups with bioisosteres can improve properties. For example, replacing a hydrogen atom with a fluorine atom, which are similar in size, was shown to produce some of the most potent compounds in a series of AChE inhibitors. nih.gov

Simplification of Structure : In some cases, simplifying a complex lead can improve its properties. A lead optimization study on related indolin-2,3-dione derivatives showed that replacing a bulky aryl moiety at the N-1 position with a smaller, flexible allyl group resulted in a 1500-fold increase in potency against the target enzyme, fatty acid amide hydrolase (FAAH). nih.gov

Table 2: Examples of Lead Optimization and Impact on Activity

| Optimization Strategy | Lead Scaffold | Structural Modification | Result | Reference |

|---|---|---|---|---|

| Linker Modification | 2-(diethylaminoalkyl)isoindoline-1,3-dione | Lengthening alkyl chain to 6-7 carbons | Optimized AChE inhibition | nih.gov |

| Substituent Modification | Isoindolin-1,3-dione acetohydrazide | Addition of 5-NO₂ group to phenoxy ring | Enhanced AChE and BChE potency | nih.gov |

| Lead Simplification | Isatin-based FAAH inhibitor | Replacement of bulky N-1 aryl with allyl group | 1500-fold increase in FAAH inhibition | nih.gov |

| Substituent Modification | Isoindoline-1,3-dione-N-benzyl pyridinium | Addition of 4-fluoro group to benzyl moiety | Highest inhibitory potency against AChE | nih.gov |

Exploration of Diverse Chemical Libraries for Isoindoline-1,3-dione Analogues

To fully explore the therapeutic potential of the isoindoline-1,3-dione scaffold, researchers often synthesize and screen diverse chemical libraries. This approach moves beyond single-target optimization to survey a broader chemical space, potentially uncovering novel activities or identifying compounds with improved drug-like properties. The synthesis of a series of new derivatives is a common practice to expand the library of compounds for biological screening. mdpi.comresearchgate.net

The construction of these libraries typically involves combinatorial or parallel synthesis techniques. Starting with a core intermediate like phthalic anhydride or a substituted variant, a diverse set of amines can be reacted to generate a library of N-substituted isoindoline-1,3-diones. mdpi.comresearchgate.net For example, a library of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was created by reacting N-(oxiranylalkyl)isoindoline-1,3-diones with a variety of substituted benzylamines, leading to the identification of a multifunctional compound with activity against AChE, β-secretase, and β-amyloid aggregation. mdpi.com

These libraries can be designed to probe specific structure-activity relationships, such as varying substituents on an aromatic ring or altering the length and flexibility of a linker chain. nih.gov The screening of these diverse collections against various biological targets, such as cancer cell lines, microbes, or specific enzymes, is a powerful engine for drug discovery. researchgate.netresearchgate.net The data generated from library screening not only identifies new hit compounds but also provides a wealth of SAR information that fuels further cycles of rational design and lead optimization. researchgate.net

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Sustainable Production

The traditional synthesis of N-substituted phthalimides, including 2-(2-Chlorobenzyl)isoindoline-1,3-dione, typically involves the condensation of phthalic anhydride (B1165640) with a primary amine. nih.govacs.org While effective, there is a growing emphasis on developing more environmentally friendly and sustainable synthetic routes.

Future research is focused on green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials. newsama.com Key areas of development include:

Solventless Reactions: Heating a mixture of phthalic anhydride and an appropriate amine, such as 2-chlorobenzylamine, without a solvent is a green and efficient method for producing isoindoline-1,3-dione derivatives. researchgate.net

Microwave-Assisted Synthesis (MAS): MAS has been shown to accelerate the synthesis of isoindole-1,3(2H) dione (B5365651) hybrids, offering better yields under milder reaction conditions compared to conventional heating methods. newsama.com

Ultrasound-Promoted Reactions: The use of ultrasound irradiation provides an energy-efficient, one-pot method for synthesizing substituted phthalimides in green solvents like ethanol (B145695). acs.org

Novel Catalytic Systems: Research into heterogeneous and reusable catalysts is a significant trend. For instance, polymer-supported palladium-N-heterocyclic carbene complexes have been used for the synthesis of N-substituted phthalimides. rsc.org Nano-Cu2O catalysts have also been employed for the assembly of phthalimides in water, a green solvent. rsc.org Another approach involves the use of elemental sulfur as an oxidant in a metal-free synthesis of N-aryl phthalimides from 2-formylbenzoic acids and amines. rsc.org

These advanced methodologies promise more sustainable and efficient production of this compound and its analogs, facilitating their broader application in various fields.

Elucidation of Novel Mechanisms of Action at the Molecular Level

Derivatives of isoindoline-1,3-dione are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. nih.govmdpi.comtandfonline.com A primary focus of future research is to unravel the intricate molecular mechanisms underlying these actions.

Enzyme Inhibition: A significant mechanism of action for many isoindoline-1,3-dione derivatives is enzyme inhibition.

Cholinesterase Inhibition: Several studies have shown that isoindoline-1,3-dione derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. mdpi.comnih.govnih.gov The phthalimide (B116566) scaffold can interact with the peripheral anionic site (PAS) of AChE. nih.gov For instance, a series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids showed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. nih.govnih.gov Molecular docking studies help to visualize these interactions, showing how the isoindoline-1,3-dione part of a molecule can interact with amino acid residues like Trp387 and Gly526 in the active site of the enzyme. nih.gov

Cyclooxygenase (COX) Inhibition: N-alkyl-isoindoline-1,3-dione derivatives have been identified as good inhibitors of COX enzymes, which are key targets for anti-inflammatory drugs. nih.govmdpi.com The introduction of different substituents onto the phthalimide structure can modulate the selectivity for COX-1 versus COX-2. ijlpr.comresearchgate.net

Modulation of Signaling Pathways: Beyond direct enzyme inhibition, isoindoline-1,3-dione derivatives may exert their effects by modulating cellular signaling pathways. For example, some derivatives have been found to suppress the Toll-like receptor (TLR4) signaling pathway, which is involved in inflammation. nih.gov Others have demonstrated neuroprotective effects by reducing intracellular reactive oxygen species (ROS) and increasing the expression of NRF2 and associated antioxidant genes. tandfonline.com

Future research will likely employ advanced techniques such as cryo-electron microscopy and sophisticated molecular modeling to provide a more detailed picture of the binding interactions and conformational changes that these compounds induce in their biological targets.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and the design of isoindoline-1,3-dione derivatives is no exception. researchgate.net These computational tools can significantly accelerate the identification of promising new compounds.

Key applications of AI and ML in this area include:

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of chemical compounds to identify those with a high probability of binding to a specific biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML is used to build QSAR models that predict the biological activity of a compound based on its chemical structure. researchgate.net This helps in understanding which structural features are crucial for activity and in designing more potent derivatives.

In Silico ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new compounds. This allows researchers to prioritize candidates with favorable pharmacokinetic and safety profiles early in the discovery process. For example, bioinformatics tools have been used to predict the pharmacokinetics and pharmacodynamics of new N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives. mdpi.com

De Novo Drug Design: AI can be used to generate entirely new molecular structures with desired properties from the ground up, expanding the chemical space for novel isoindoline-1,3-dione derivatives. researchgate.net

The use of in silico studies, including molecular docking and molecular dynamics simulations, is already a standard practice in the investigation of isoindoline-1,3-dione derivatives to understand their interactions with biological targets like AChE and BuChE. mdpi.comnih.gov As AI and ML models become more sophisticated, their predictive power will continue to improve, guiding the synthesis of more effective and safer therapeutic agents based on the this compound scaffold.

Exploration of this compound and its Derivatives in Material Science and Other Non-Biological Fields

The unique electronic and structural properties of the isoindoline-1,3-dione core make it an attractive building block for advanced materials and other non-biological applications.

Optical and Electronic Materials:

Nonlinear Optical (NLO) Materials: Organic compounds with delocalized π-electrons, such as isoindole derivatives, are candidates for NLO materials, which have applications in telecommunications and optical data storage. acgpubs.org

Electrochromic Materials: Phthalimide derivatives are being investigated as model compounds for electrochromic materials, which change color in response to an electrical voltage. mdpi.com These materials are of interest for applications such as smart windows and displays. Research has shown that phthalimide derivatives connected by a naphthalene (B1677914) bridge undergo reversible electrochemical reduction, leading to changes in their optical properties. mdpi.com

Agrochemicals: The isoindoline-1,3-dione structure is also found in some agrochemicals. For instance, Flumioxazin, a herbicide used for weed management, contains a tetrahydro-1H-isoindole-1,3(2H)-dione moiety. mdpi.com This suggests that derivatives of this compound could be explored for potential herbicidal or pesticidal activities.

Future research in this area will likely focus on synthesizing novel derivatives with tailored optical, electronic, and other functional properties for specific material science and agrochemical applications.

Potential as Probes for Biological Pathway Investigation

The photophysical properties of the phthalimide scaffold make it an excellent fluorophore for the development of fluorescent probes to investigate biological pathways. nih.govacs.org These probes can be designed to detect specific ions, small molecules, or enzymes with high sensitivity and selectivity.

Design of Fluorescent Probes: Phthalimide derivatives are ideal for creating probes based on the excited-state intramolecular proton transfer (ESIPT) process. nih.govacs.orgnih.gov This process leads to a large Stokes shift, which is advantageous for biological imaging as it minimizes self-quenching and background interference. nih.govacs.org

Table 1: Examples of Phthalimide-Based Fluorescent Probes

| Probe Type | Analyte Detected | Key Features |

|---|---|---|

| ESIPT-based | Cu2+ | High selectivity and a significant fluorescence enhancement. nih.gov |

| ESIPT-based | H2O2 | Large Stokes shift and high selectivity over other reactive oxygen species (ROS). nih.govacs.org |

| Naphthalimide-based | γ-Glutamyl transpeptidase (GGT) | Rapid response and high selectivity for an important disease biomarker. mdpi.com |

| Phthalimide-based | Nitroreductase | Used for detecting this enzyme which is important in hypoxic tumor cells. kaist.ac.kr |

The general strategy involves attaching a recognition site for the target analyte to the phthalimide fluorophore. nih.gov When the probe interacts with the analyte, a change in its fluorescence properties (e.g., intensity or wavelength) occurs, allowing for detection and quantification. These probes have been successfully used for imaging in living cells, demonstrating their potential for studying biological processes in real-time. nih.govacs.org

Future work will likely involve creating more sophisticated probes based on the this compound structure for a wider range of biological targets, contributing to a deeper understanding of cellular function and disease pathology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chlorobenzyl)isoindoline-1,3-dione derivatives, and how do reaction conditions influence yield?

- Methodology : Derivatives are typically synthesized via nucleophilic substitution or ring-opening reactions. For example, 2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione derivatives are prepared by reacting 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with substituted amines (e.g., (2-methoxyphenyl)methanamine) in n-propanol under pyridine catalysis. Yields vary (26–37%) depending on steric and electronic effects of substituents . Optimization involves adjusting solvent polarity (e.g., dichloromethane for benzyl chloride alkylation) and reaction time (overnight stirring at room temperature) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing isoindoline-1,3-dione derivatives?

- Methodology :

- 1H/13C NMR : Used to confirm regiochemistry and substituent integration. For instance, coupling constants (J = 6–8 Hz) in 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione indicate para-substitution on the benzene ring .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.205 Å ) and dihedral angles (e.g., 86.88° between isoindoline and benzene rings ).

- HRMS/IR : Validates molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in isoindoline-1,3-dione derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software refines structures by analyzing metrics like R factors (e.g., R = 0.047 for 2-{(1R,2R)-2-[Bis(4-methylbenzyl)amino]cyclohexyl}isoindoline-1,3-dione ). Key parameters include:

- Unit cell dimensions (e.g., monoclinic P21 space group, a = 12.472 Å, β = 115.3° ).

- Planarity deviations (e.g., r.m.s. = 0.0154 Å for isoindoline fragments ).

- Hydrogen bonding networks (e.g., O–H∙∙∙O interactions stabilizing crystal packing ).

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive isoindoline-1,3-dione derivatives?

- Methodology :

- Anti-Alzheimer agents : Introducing a 2-chlorobenzyl group enhances acetylcholinesterase (AChE) inhibition by increasing lipophilicity and π-π stacking with aromatic residues in the enzyme’s active site .

- Antimicrobial activity : Substituents like trifluoromethyl groups improve metabolic stability and membrane permeability, as seen in 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione .

- Quantitative SAR (QSAR) : Use computational docking (e.g., AutoDock Vina) to predict binding affinities of derivatives like 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione to AChE .

Q. What strategies address contradictions in biological activity data across isoindoline-1,3-dione derivatives?

- Methodology :

- Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Metabolic stability testing : Compare half-lives in liver microsomes to rule out pharmacokinetic discrepancies .

- Crystallographic validation : Confirm that structural modifications (e.g., fluorine substitution) align with observed bioactivity trends .

Q. How do substituents influence the stability and reactivity of isoindoline-1,3-dione derivatives?

- Methodology :

- Electron-withdrawing groups (EWGs) : Chloro and trifluoromethyl substituents increase electrophilicity, accelerating nucleophilic attacks (e.g., amine alkylation) .

- Steric effects : Bulky groups (e.g., 4-methylbenzyl) reduce reaction yields by hindering access to the isoindoline core .

- Hydrogen-bond donors : Hydroxy groups enhance solubility but may reduce membrane permeability .

Methodological Challenges

Q. What are the best practices for optimizing reaction yields in isoindoline-1,3-dione synthesis?

- Methodology :

- Catalyst screening : Pyridine improves epoxide ring-opening efficiency by deprotonating amines .

- Solvent selection : Polar aprotic solvents (e.g., DMF) increase nucleophilicity in SN2 reactions, while n-propanol balances solubility and reactivity .

- Purification : Use silica gel chromatography (hexane/EtOAc) or recrystallization (MeOH/H₂O) to isolate high-purity products .

Q. How can researchers validate the enantiopurity of chiral isoindoline-1,3-dione intermediates?

- Methodology :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA-3 and mobile phases of hexane/isopropanol (90:10) .

- Optical rotation : Compare [α]D²⁵ values with literature data (e.g., (R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl derivatives ).

Q. What are the limitations of SHELX in refining complex isoindoline-1,3-dione structures?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.